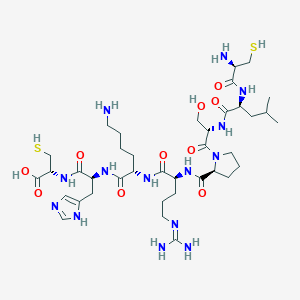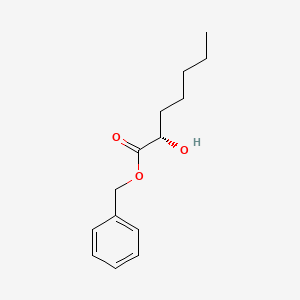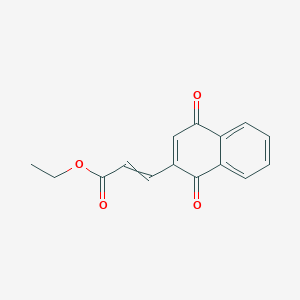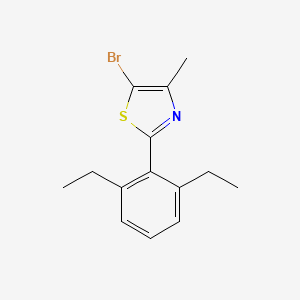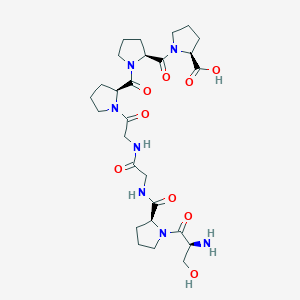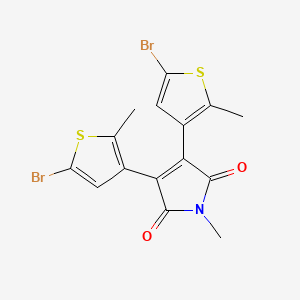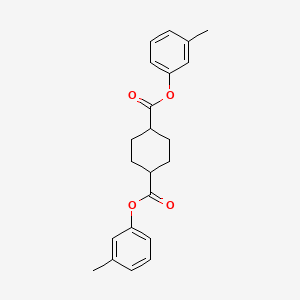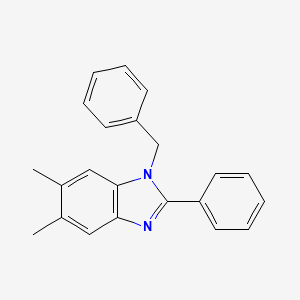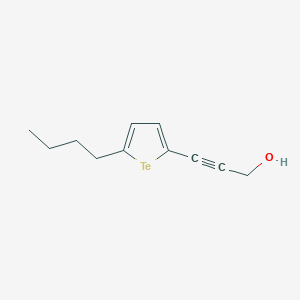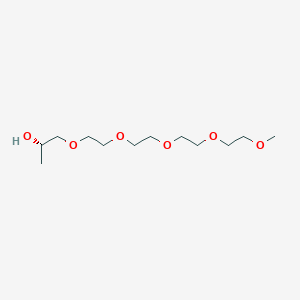![molecular formula C15H24O2 B14198337 [2-(1-Butoxypropoxy)ethyl]benzene CAS No. 923035-48-7](/img/structure/B14198337.png)
[2-(1-Butoxypropoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Butoxypropoxy)ethyl]benzene is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, where the benzene ring is substituted with a 2-(1-butoxypropoxy)ethyl group
Preparation Methods
The synthesis of [2-(1-Butoxypropoxy)ethyl]benzene typically involves the reaction of benzene with 2-(1-butoxypropoxy)ethyl chloride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
[2-(1-Butoxypropoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
[2-(1-Butoxypropoxy)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: Used as a solvent or additive in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(1-Butoxypropoxy)ethyl]benzene involves its interaction with cellular membranes. The compound can insert itself into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar compounds to [2-(1-Butoxypropoxy)ethyl]benzene include:
[2-(1-Methoxypropoxy)ethyl]benzene: Similar structure but with a methoxy group instead of a butoxy group.
[2-(1-Ethoxypropoxy)ethyl]benzene: Contains an ethoxy group, leading to different chemical properties.
[2-(1-Propoxypropoxy)ethyl]benzene: Has a propoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
923035-48-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-(1-butoxypropoxy)ethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-3-5-12-16-15(4-2)17-13-11-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
InChI Key |
LKLLIGHNMYIFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
